molecular formula C12H8F6O2 B8395698 2-Cyclopropyl-4,6-bis-trifluoromethyl-benzoic acid

2-Cyclopropyl-4,6-bis-trifluoromethyl-benzoic acid

Cat. No. B8395698
M. Wt: 298.18 g/mol
InChI Key: RDGHGMAECMAAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4,6-bis-trifluoromethyl-benzoic acid is a useful research compound. Its molecular formula is C12H8F6O2 and its molecular weight is 298.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-4,6-bis-trifluoromethyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-4,6-bis-trifluoromethyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Cyclopropyl-4,6-bis-trifluoromethyl-benzoic acid

Molecular Formula

C12H8F6O2

Molecular Weight

298.18 g/mol

IUPAC Name

2-cyclopropyl-4,6-bis(trifluoromethyl)benzoic acid

InChI

InChI=1S/C12H8F6O2/c13-11(14,15)6-3-7(5-1-2-5)9(10(19)20)8(4-6)12(16,17)18/h3-5H,1-2H2,(H,19,20)

InChI Key

RDGHGMAECMAAHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Crude 2-cyclopropyl-4,6-bis-trifluoromethyl-benzaldehyde (intermediate 0, 1.01 g, 3.58 mmol) was dissolved in 8.5 mL tert-butylalcohol and 4.5 mL 2-methyl-2-butene. At 0° C. a solution of sodium chlorite (340 mg, 3.76 mmol) and sodium dihydrogenphosphat (451 mg, 3.76 mmol) in 3 mL water was added. The reaction mixture was stirred at room temperature overnight. The solvents were evaporated off. The residue was taken up in 1N NaOH and extracted twice with tert-butyl methyl ether. The aqueous phase was adjusted to pH 2 by addition of 25% HCl and extracted twice with tert-butyl methyl ether. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude material, off-white solid (1.01 g, 54%) was used without further purification.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
451 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Crude 2-cyclopropyl-4,6-bis-trifluoromethyl-benzaldehyde (intermediate AM, 1.01 g, 3.58 mmol) was dissolved in 8.5 mL tert-butylalcohol and 4.5 mL 2-methyl-2-butene. At 0° C. a solution of sodium chlorite (340 mg, 3.76 mmol) and sodium dihydrogenphosphat (451 mg, 3.76 mmol) in 3 mL water was added. The reaction mixture was stirred at room temperature overnight. The solvents were evaporated off. The residue was taken up in 1N NaOH and extracted twice with tert-butyl methyl ether. The aqueous phase was adjusted to pH 2 by addition of 25% HCl and extracted twice with tert-butyl methyl ether. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude material, off-white solid (1.01 g, 54%) was used without further purification.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
451 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Three

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